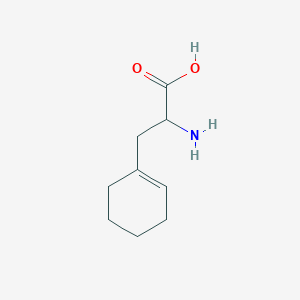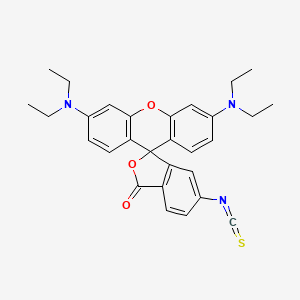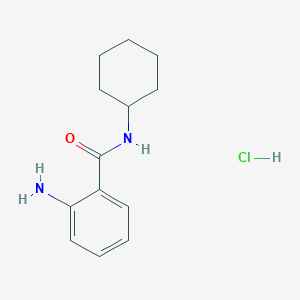
Morpholine, 3-(2-pyridinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 3-(2-pyridinylmethyl)- is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound features a morpholine ring substituted with a 2-pyridinylmethyl group, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including Morpholine, 3-(2-pyridinylmethyl)-, often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . Transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, is also employed in the synthesis of these compounds .
Industrial Production Methods
Industrial production of morpholine derivatives typically involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and cost-effective, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Morpholine, 3-(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds.
科学研究应用
Morpholine, 3-(2-pyridinylmethyl)- has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of Morpholine, 3-(2-pyridinylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, morpholine derivatives can modulate lysosomal pH by facilitating the transmembrane transport of chloride anions . This disruption of lysosomal pH homeostasis can inactivate lysosomal enzymes, affecting various cellular processes.
相似化合物的比较
Similar Compounds
Morpholine: The parent compound, morpholine, is widely used in organic synthesis and industrial applications.
Piperazine: Another heterocyclic compound with similar applications in pharmaceuticals and industrial processes.
Pyrrolidine: A structurally related compound used in the synthesis of various organic molecules.
Uniqueness
Morpholine, 3-(2-pyridinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate lysosomal pH and interact with specific molecular targets makes it valuable in both research and industrial applications.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
3-(pyridin-2-ylmethyl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-2-4-11-9(3-1)7-10-8-13-6-5-12-10/h1-4,10,12H,5-8H2 |
InChI 键 |
QOWPKQKEWYEFMO-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)CC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)


![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)







